4-Azidophenol (CAS 24541-43-3) eliminates the need for hazardous in-house diazotization by providing a stable, dual-functional building block. • Photoreactive azide for UV-induced nitrene crosslinking with proteins (typical λmax ~254 nm) • Phenolic OH enables selective O-alkylation/acylation for payload attachment, preserving azide integrity • High-yield CuAAC/SPAAC click reactivity for bioconjugation & polymer modification
4-Azidophenol (CAS: 24541-43-3) is a highly versatile, bifunctional aromatic building block characterized by a photoreactive azide group and a nucleophilic phenolic hydroxyl group situated in a para relationship. This dual functionality makes it a critical reagent in modern chemoinformatics, bioconjugation, and materials science. The azide moiety serves as both a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions and a precursor for highly reactive nitrenes upon UV photolysis . Meanwhile, the phenolic hydroxyl group provides an orthogonal site for O-alkylation or O-acylation, allowing the compound to be seamlessly integrated into complex molecular scaffolds, polymer backbones, or heterobifunctional linkers [1]. For procurement professionals and synthetic chemists, commercially available 4-azidophenol offers a stable, ready-to-use alternative to hazardous in-house diazotization, streamlining workflows in drug discovery and target identification.
Substituting 4-azidophenol with closely related analogs fundamentally compromises synthetic flexibility and application scope. Replacing it with its precursor, 4-aminophenol, completely eliminates bioorthogonal click reactivity and photoaffinity capabilities, as the amine cannot undergo CuAAC or generate nitrenes under UV light . Conversely, using phenyl azide (azidobenzene) provides the click-reactive azide but lacks the nucleophilic phenolic hydroxyl group, preventing the molecule from being tethered to alkyl halides or acyl chlorides to form complex bridging linkers. Furthermore, utilizing the structural isomer 3-azidophenol alters the electronic push-pull dynamics of the aromatic ring, shifting the gas-phase acidity and modifying the nucleophilicity of the phenoxide intermediate, which can lead to unpredictable yields in standardized O-alkylation protocols [1].
The positional isomerism of the azide group significantly impacts the electronic properties of the phenol ring. Mass spectrometry and kinetic method analyses demonstrate that 4-azidophenol exhibits a gas-phase acidity of 340.3 ± 2.0 kcal/mol, making it slightly more acidic than its meta-isomer, 3-azidophenol (340.8 ± 2.2 kcal/mol)[1]. Hammett-Taft parameter evaluation confirms that the para-azide group acts as a moderate inductively withdrawing group (σF = 0.38) with negligible resonance contribution (σR = 0.02) [1]. This specific electronic profile is critical for predicting the nucleophilicity of the phenoxide ion during downstream O-alkylation reactions.
| Evidence Dimension | Gas-phase acidity |
| Target Compound Data | 340.3 ± 2.0 kcal/mol |
| Comparator Or Baseline | 3-Azidophenol (340.8 ± 2.2 kcal/mol) |
| Quantified Difference | 0.5 kcal/mol higher acidity for the para-isomer |
| Conditions | Mass spectrometry kinetic method analysis |
Procuring the exact para-isomer ensures predictable phenoxide nucleophilicity and reproducible yields in the synthesis of heterobifunctional linkers.
Unlike phenyl azide, which provides only a single bioorthogonal reaction site, 4-azidophenol features a reactive phenolic hydroxyl group that permits orthogonal O-alkylation or O-acylation [1]. In standard synthetic workflows, this allows 4-azidophenol to be tethered to alkyl halides (e.g., forming ethers via DCC or K2CO3 catalysis) prior to or following azide-alkyne cycloaddition [1]. Phenyl azide completely lacks this secondary attachment point, rendering it incapable of serving as a bridging linker between a target molecule and a click-reactive tag[2].
| Evidence Dimension | Number of orthogonal conjugation handles |
| Target Compound Data | 2 (Azide and Phenolic OH) |
| Comparator Or Baseline | Phenyl azide (1 handle, Azide only) |
| Quantified Difference | 100% increase in orthogonal attachment points |
| Conditions | Standard heterobifunctional linker synthesis workflows |
The dual functionality is mandatory for buyers intending to synthesize custom click-reactive polymers or targeted photoaffinity probes.
4-Azidophenol efficiently undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles with typical yields of 62-95% depending on the alkyne substrate and catalytic conditions. In contrast, its synthetic precursor, 4-aminophenol, is entirely inert to bioorthogonal click conditions. Procurement of the pre-formed azide eliminates the need for hazardous, in-house diazotization and azidation of 4-aminophenol, a process that requires strong acids and sodium azide handling, often posing significant safety risks and variable yields at scale [1].
| Evidence Dimension | CuAAC bioorthogonal reactivity and process yield |
| Target Compound Data | 62-95% yield in CuAAC; ready-to-use |
| Comparator Or Baseline | 4-Aminophenol (0% click reactivity; requires hazardous azidation) |
| Quantified Difference | Complete transition to click-reactivity while avoiding yield loss during in-house azidation |
| Conditions | Aqueous/organic solvent mixtures with Cu(I) catalysis |
Purchasing 4-azidophenol directly bypasses hazardous, low-yield diazotization steps, accelerating click chemistry workflows and improving laboratory safety.
Driven by its dual orthogonal handles, 4-azidophenol is a highly effective starting material for synthesizing heterobifunctional linkers. The phenolic hydroxyl group can be selectively alkylated or acylated to attach the molecule to a drug payload or polymer backbone, leaving the azide group intact for subsequent bioorthogonal conjugation [1].
Leveraging its specific electronic profile and photoreactivity, 4-azidophenol is extensively used to create photoaffinity probes. Upon UV irradiation, the azide group decomposes to form a highly reactive nitrene intermediate that covalently crosslinks with neighboring proteins, enabling the precise mapping of ligand-receptor binding sites in complex biological matrices [2].
Because it readily undergoes high-yield CuAAC and SPAAC reactions, 4-azidophenol is highly valued in materials science for post-polymerization modification. It allows for the rapid, mild-condition grafting of functional phenolic moieties onto alkyne- or cyclooctyne-functionalized polymer scaffolds without interfering with other sensitive functional groups.